molecular formula C8H5Cl2FO B13081371 2',3'-Dichloro-4'-fluoroacetophenone

2',3'-Dichloro-4'-fluoroacetophenone

Cat. No.: B13081371
M. Wt: 207.03 g/mol
InChI Key: ZAQQAYNFZDNBPA-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-4’-fluoroacetophenone is an organic compound with the molecular formula C8H5Cl2FO. It belongs to the class of acetophenone derivatives, characterized by the presence of a ketone group attached to a benzene ring. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-4’-fluoroacetophenone typically involves the acylation of dichlorofluorobenzene. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. This intermediate is then chlorinated to produce dichlorofluorobenzene, which is subsequently acylated using an acylating agent to yield 2’,3’-Dichloro-4’-fluoroacetophenone .

Industrial Production Methods

Industrial production of 2’,3’-Dichloro-4’-fluoroacetophenone often involves large-scale synthesis using similar methods as described above. The process includes purification steps such as melt crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,3’-Dichloro-4’-fluoroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dichloro-4’-fluoroacetophenone is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be suitable .

Properties

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

IUPAC Name

1-(2,3-dichloro-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3

InChI Key

ZAQQAYNFZDNBPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)Cl)Cl

Origin of Product

United States

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